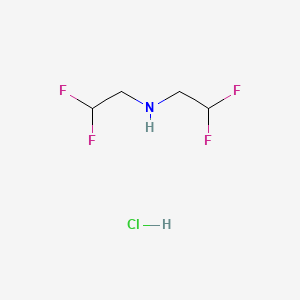

Bis(2,2-difluoroethyl)amine hydrochloride

Description

Historical Perspectives on Organofluorine Chemistry and Fluoroalkylamines

The journey of organofluorine chemistry began in the 19th century, predating the isolation of elemental fluorine itself. jst.go.jpnih.gov Early work involved rudimentary methods of fluorine incorporation. A significant leap occurred in the early 20th century with the development of new fluorinating agents. numberanalytics.com The field expanded dramatically during and after World War II, driven by the need for new materials with unique properties, such as the development of non-flammable and non-toxic chlorofluorocarbons (CFCs) and the discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon. researchgate.net

The synthesis of the first fluoroalkylamines marked a critical development. Initially, the direct introduction of fluorine into amine-containing molecules was a formidable challenge due to the high reactivity of available fluorinating agents. Over time, synthetic methodologies evolved, allowing for more controlled and selective fluorination. The development of palladium-catalyzed cross-coupling reactions, for instance, has provided efficient routes to fluorinated anilines by coupling fluoroalkylamines with aryl halides. acs.orgnih.gov These advances have made a wide range of fluoroalkylamines accessible for research and development.

The Unique Role of Difluoromethylation in Contemporary Chemical Research

The difluoromethyl group (-CF2H) has garnered significant attention in modern chemical research, particularly in medicinal chemistry and agrochemical development. rsc.org Its importance stems from its ability to act as a bioisostere for other functional groups, such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. alfa-chemistry.comresearchgate.net This bioisosteric replacement can lead to improved biological activity and metabolic stability. nih.gov

The growing importance of difluoromethylation has spurred the development of novel synthetic methods. Radical difluoromethylation using photoredox catalysis has emerged as a powerful tool for the direct C-H difluoromethylation of a variety of organic molecules. rsc.orgalfa-chemistry.com

Overview of N-Difluoroethylated Amine Structures in Synthetic Chemistry

N-difluoroethylated amines, such as bis(2,2-difluoroethyl)amine (B3267705), are valuable intermediates in organic synthesis. The presence of the 2,2-difluoroethyl group can significantly influence the reactivity and properties of the amine. The strong electron-withdrawing nature of the fluorine atoms reduces the basicity of the nitrogen atom compared to its non-fluorinated counterparts. acs.org

The synthesis of N-difluoroethylated amines can be achieved through various methods. One common approach involves the reaction of an amine with a suitable difluoroethylating agent. researchgate.net For example, 2,2-difluoroethylamine (B1345623) can be prepared by reacting 2,2-difluoro-1-haloethane with ammonia (B1221849) or a primary amine. google.comgoogle.com The development of electrophilic 2,2-difluoroethylation reagents has further expanded the toolkit for synthesizing these compounds. researchgate.net

N-difluoroethylated amines serve as building blocks for more complex molecules. They are utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the unique properties imparted by the difluoroethyl groups are desired. kangmei.com The palladium-catalyzed arylation of fluoroalkylamines has become a robust method for incorporating these moieties into aromatic systems. acs.orgnih.gov

Properties

IUPAC Name |

N-(2,2-difluoroethyl)-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F4N.ClH/c5-3(6)1-9-2-4(7)8;/h3-4,9H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRUMIQXLHCCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)NCC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782437-82-4 | |

| Record name | bis(2,2-difluoroethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bis 2,2 Difluoroethyl Amine Hydrochloride

Precursor Synthesis and Halogenated Ethylamine Derivatives

The production of bis(2,2-difluoroethyl)amine (B3267705) hydrochloride often commences with the synthesis of the key intermediate, 2,2-difluoroethylamine (B1345623). This precursor is crucial as it provides the foundational difluoroethyl moiety.

Synthesis of 2,2-Difluoroethylamine via Amination of Haloethanes

A primary and industrially scalable method for synthesizing 2,2-difluoroethylamine involves the amination of 2,2-difluoro-1-haloethanes, such as 2,2-difluoro-1-chloroethane or 2,2-difluoro-1-bromoethane. google.comresearchgate.net This reaction is typically performed by treating the haloethane with ammonia (B1221849). google.com The process can be conducted with or without a solvent and catalyst, although their use can significantly influence the reaction conditions and outcomes. researchgate.net

Experimental studies have demonstrated that 1-chloro-2,2-difluoroethane is more susceptible to amination than 1-bromo-2,2-difluoroethane under identical conditions. researchgate.net The reaction is generally carried out in a pressure-stable, closed vessel at temperatures ranging from 80°C to 200°C and pressures between 10 and 180 bar. researchgate.net The use of catalysts like potassium iodide can accelerate the reaction, allowing for milder conditions and shorter reaction times. google.com For instance, reacting 2,2-difluoro-1-bromoethane with anhydrous ammonia in dimethyl sulfoxide (B87167) (DMSO) in the presence of potassium iodide at 100°C for one hour can yield 2,2-difluoroethylamine in 82% yield. chemicalbook.com

Alternative approaches involve a two-stage process. One such method includes the reaction of 2,2-difluoro-1-haloethane with prop-2-en-1-amine to form N-(2,2-difluoroethyl)prop-2-en-1-amine, followed by the catalytic removal of the allyl group to yield 2,2-difluoroethylamine. google.com Another variation employs a benzylamine (B48309) compound in the initial reaction, with the subsequent removal of the benzyl (B1604629) group via catalytic hydrogenation. researchgate.net

Table 1: Comparative Data on Amination of Haloethanes for 2,2-Difluoroethylamine Synthesis

| Haloethane | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,2-difluoro-1-bromoethane | Anhydrous Ammonia | Potassium Iodide | DMSO | 100 | 1 | 82 |

| 2,2-difluoro-1-chloroethane | Ammonia | Potassium Iodide | N-methylpyrrolidine | 143-145 | 5.5 | Not specified |

| 2,2-difluoro-1-bromoethane | 25% Aqueous Ammonia | Potassium Iodide | DMSO | 100 | 1.2 | 13 |

| 2,2-difluoro-1-chloroethane | Ammonia | Potassium Iodide | DMSO | 143-145 | 4.5 | 88 |

Alternative Reductive Pathways for Difluoroacetamide

An alternative route to 2,2-difluoroethylamine involves the reduction of 2,2-difluoroacetamide. This method, while effective, often employs expensive and hazardous reagents. One documented synthesis describes the use of a diborane (B8814927) solution in tetrahydrofuran (B95107) (THF) to reduce 2,2-difluoroacetamide, affording 2,2-difluoroethylamine hydrochloride in a 48% yield. google.com Another approach utilizes sodium borohydride (B1222165) and boron trifluoride etherate, achieving a 60% yield. google.com These reductive amination pathways highlight a different synthetic strategy but may be less favored for large-scale production due to reagent cost and safety considerations. wikipedia.orgyoutube.commasterorganicchemistry.com

Direct Synthesis Routes to Bis(2,2-difluoroethyl)amine Hydrochloride

Direct synthesis methods aim to construct the bis(2,2-difluoroethyl)amine structure in a more streamlined fashion, often through N-alkylation or catalyst-mediated reactions.

N-Alkylation Strategies using 2,2-Difluoroethylating Reagents

N-alkylation is a fundamental strategy for forming carbon-nitrogen bonds. nih.gov In the context of bis(2,2-difluoroethyl)amine synthesis, this involves the reaction of a primary amine with a suitable 2,2-difluoroethylating agent. While direct alkylation of amines with alkyl halides can be challenging to control and may lead to multiple alkylations, masterorganicchemistry.com it remains a viable, though sometimes problematic, route. The reaction of an amine with a 2,2-difluoro-1-haloethane can be performed with or without a solvent and optionally in the presence of a base. google.comresearchgate.net The molar ratio of the haloethane to the amine is typically in the range of 1:1.5 to 20:1. researchgate.net

A significant challenge in N-alkylation is preventing the formation of N,N-dialkylation by-products when synthesizing mono-alkylated amines. chemrxiv.org However, for the synthesis of a symmetrical secondary amine like bis(2,2-difluoroethyl)amine, this is the desired outcome. The use of tosylates as alkylating agents, synthesized from the corresponding alcohols, presents an alternative to alkyl halides. akademisains.gov.my

Catalyst-Mediated Approaches for Bis-Difluoroethylation

Catalyst-mediated approaches offer a more controlled and efficient means of synthesizing bis(2,2-difluoroethyl)amine. These methods often employ transition metal catalysts to facilitate the formation of the desired C-N bonds. While specific examples for the direct bis-difluoroethylation are not extensively detailed in the provided search results, related rhodium-catalyzed reactions, such as hydroformylation and asymmetric hydrogenation, demonstrate the potential of these catalysts in amine synthesis. researchgate.netnih.govresearchgate.net Rhodium complexes have been shown to be effective in various transformations, including the intramolecular trans-bis-sylilation of pyridine (B92270) derivatives. nih.gov The development of novel magnetic metal-organic frameworks as catalysts also points towards new possibilities for efficient and recyclable catalytic systems in amine synthesis. chemmethod.com

Optimization of Reaction Conditions and Process Efficiency in Fluoroamination

The efficiency of fluoroamination reactions is highly dependent on the optimization of various parameters, including the choice of reagents, catalyst, solvent, temperature, and reaction time. nih.gov In the synthesis of fluorinated amines, the use of flow chemistry has emerged as a powerful tool for process optimization. chemistryviews.org This technique allows for precise control over reaction conditions and can facilitate the handling of unstable intermediates, making it suitable for large-scale production. chemistryviews.org

The choice of fluorinating agent and catalyst is critical. For instance, in the regioselective fluorination of certain heterocyclic compounds, Selectfluor has been used effectively. researchgate.net Catalyst loading is another key factor; in some cases, catalyst loading as low as 1 mol% has been shown to be effective without compromising yield or selectivity, demonstrating high efficiency for gram-scale synthesis. researchgate.net The development of greener and more sustainable deoxyfluorination reagents is also an active area of research, aiming to replace hazardous reagents like DAST. nih.gov

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent plays a pivotal role in the synthesis of this compound, significantly influencing both reaction rates and the selectivity towards the desired secondary amine. Anhydrous polar aprotic solvents are generally favored for N-alkylation reactions as they can solvate the cationic species formed during the reaction without participating in hydrogen bonding, which could deactivate the amine nucleophile.

In the synthesis of the precursor, 2,2-difluoroethylamine, from 2,2-difluoro-1-haloethane and ammonia, solvents such as N-methylpyrrolidine (NMP) and dimethyl sulfoxide (DMSO) have been shown to be effective. google.com For the subsequent selective N-alkylation to form the bis-substituted amine, anhydrous N,N-dimethylformamide (DMF) has been identified as a particularly suitable solvent. mdma.chorganic-chemistry.org Other comparable polar aprotic solvents include DMSO, N-methyl-2-pyrrolidinone (NMP), and N,N-dimethylacetamide (DMAC). mdma.ch The use of these solvents, in conjunction with specific bases, helps to suppress the undesired formation of tertiary amines. mdma.chorganic-chemistry.org The effectiveness of these solvents is attributed to their ability to promote the desired reaction pathway while minimizing side reactions.

The following table summarizes the impact of different solvents on the yield of N-alkylation reactions, drawing parallels from studies on selective secondary amine synthesis.

Interactive Data Table: Solvent Effects on N-Alkylation Yield

| Solvent | Yield of Secondary Amine (%) |

| N,N-Dimethylformamide (DMF) | High |

| Dimethyl Sulfoxide (DMSO) | High |

| N-Methyl-2-pyrrolidinone (NMP) | Moderate to High |

| N,N-Dimethylacetamide (DMAC) | Moderate to High |

Note: Yields are qualitative and based on general findings for selective N-alkylation reactions.

Temperature and Pressure Optimization in Amine Synthesis

Temperature and pressure are critical parameters that must be carefully controlled to optimize the synthesis of this compound. The initial synthesis of 2,2-difluoroethylamine from 2,2-difluoro-1-haloethane and ammonia is typically conducted in a pressure-stable, closed vessel such as an autoclave. google.com This allows the reaction to be carried out at elevated temperatures and under autogenous pressure, which is the pressure exerted by the reaction mixture at a given temperature.

The reaction temperature for the synthesis of the primary amine precursor generally ranges from 80°C to 160°C. google.com For instance, the reaction of 2,2-difluoro-1-chloroethane with ammonia in the presence of potassium iodide and N-methylpyrrolidine is carried out at 143-145°C for 5.5 hours. google.com Similarly, with DMSO as the solvent, the reaction is conducted at 143-145°C for 4.5 hours. google.com When starting with the more reactive 2,2-difluoro-1-bromoethane, the reaction can proceed at a lower temperature of 100°C for a shorter duration of 1 hour in DMSO. chemicalbook.com

For the selective N-alkylation step to form the bis-substituted amine, precise temperature control is essential to favor the desired product and minimize overalkylation. While specific temperature and pressure conditions for the synthesis of Bis(2,2-difluoroethyl)amine are not extensively detailed in the provided search results, the principles of N-alkylation suggest that milder temperatures would be preferable to enhance selectivity. The reaction is performed under an inert atmosphere to prevent side reactions.

The following table illustrates typical temperature ranges for the synthesis of the precursor amine.

Interactive Data Table: Temperature and Pressure in 2,2-Difluoroethylamine Synthesis

| Reactant | Solvent | Temperature (°C) | Pressure |

| 2,2-difluoro-1-chloroethane | N-methylpyrrolidine | 143-145 | Autogenous |

| 2,2-difluoro-1-chloroethane | Dimethyl sulfoxide (DMSO) | 143-145 | Autogenous |

| 2,2-difluoro-1-bromoethane | Dimethyl sulfoxide (DMSO) | 100 | Autogenous |

Note: Data is based on the synthesis of the precursor, 2,2-difluoroethylamine. google.comchemicalbook.com

Catalytic Systems for Enhanced Conversions

The use of appropriate catalytic systems is fundamental for enhancing the efficiency and selectivity of the synthesis of this compound. In the initial step of synthesizing 2,2-difluoroethylamine, catalysts are employed to accelerate the reaction between 2,2-difluoro-1-haloethane and ammonia. google.com

Alkali metal halides, such as potassium iodide, are effective catalysts for this transformation. google.com The catalytic activity is believed to arise from a halide exchange reaction (Finkelstein reaction), where the less reactive chloro- or bromo-substituent on the haloethane is replaced by the more reactive iodo-substituent, which is then more readily displaced by the amine nucleophile. The catalyst is typically used in a concentration range of 0.2% to 25% by weight relative to the 2,2-difluoro-1-haloethane. google.com

For the selective N-alkylation of the primary amine to the desired secondary amine, the choice of base is critical. Traditional bases can promote overalkylation. However, cesium bases, such as cesium hydroxide (B78521) (CsOH) and cesium carbonate (Cs₂CO₃), have been shown to be highly effective in promoting selective mono-N-alkylation of primary amines while suppressing the formation of tertiary amines. mdma.chorganic-chemistry.orgresearchgate.net This "cesium effect" is attributed to the ability of the cesium cation to coordinate with the primary amine, modulating its reactivity and sterically hindering further alkylation of the secondary amine product. mdma.ch The use of these cesium bases in anhydrous polar aprotic solvents like DMF provides a powerful methodology for the selective synthesis of secondary amines. mdma.chorganic-chemistry.orgresearchgate.net

The following table provides examples of catalytic systems used in the synthesis of the precursor and in selective N-alkylation reactions.

Interactive Data Table: Catalytic Systems in Amine Synthesis

| Reaction Step | Catalyst/Base | Function |

| Primary Amine Synthesis | Potassium Iodide | Halide exchange catalyst |

| Selective N-Alkylation | Cesium Hydroxide (CsOH) | Promotes mono-N-alkylation |

| Selective N-Alkylation | Cesium Carbonate (Cs₂CO₃) | Promotes mono-N-alkylation |

Computational and Theoretical Studies of Bis 2,2 Difluoroethyl Amine Hydrochloride Conformational Landscape and Electronic Structure

Conformational Analysis of Difluoroethylamine Derivatives

Computational studies, primarily on the closely related 2,2-difluoroethylamine (B1345623) hydrochloride, have provided significant insights into the conformational landscape of β-difluorinated alkylammonium salts. These studies reveal a strong preference for specific spatial arrangements of the fluorine atoms relative to the ammonium (B1175870) group, a phenomenon largely governed by the gauche effect.

The Gauche Effect in Fluorinated Alkylammonium Salts

The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent substituents having a dihedral angle of approximately 60° is more stable than the anti-conformation (180°). In the context of fluorinated alkylammonium salts like bis(2,2-difluoroethyl)amine (B3267705) hydrochloride, a pronounced "double gauche effect" is observed. This means that for each 2,2-difluoroethyl arm, both fluorine atoms preferentially adopt a gauche orientation with respect to the nitrogen atom. beilstein-journals.orgbeilstein-journals.org

Protonation of the amine nitrogen significantly enhances this effect. While the neutral 2,2-difluoroethylamine shows a mix of conformers, its hydrochloride salt exists almost exclusively in the double gauche (gg) conformation in the gas phase. beilstein-journals.org This strong conformational preference is a direct consequence of the interplay between electrostatic and hyperconjugative interactions.

Analysis of Intramolecular Interactions: Electrostatic vs. Hyperconjugative

The driving forces behind the pronounced gauche preference in these systems have been a subject of detailed computational analysis. Two primary types of interactions are considered: Lewis-type (electrostatic and steric) and non-Lewis-type (hyperconjugation).

Electrostatic Interactions: In the protonated form of difluoroethylamine derivatives, the positively charged nitrogen atom exerts a strong attractive force on the highly electronegative fluorine atoms. beilstein-journals.org This electrostatic attraction is a dominant factor in stabilizing the gauche conformation, where the fluorine atoms are in closer proximity to the ammonium group. beilstein-journals.org

Hyperconjugative Interactions: Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. In fluorinated ethanes, the gauche effect is often attributed to the stabilizing interaction between the σ(C-H) bonding orbital and the σ(C-F) antibonding orbital. However, in the case of 2,2-difluoroethylammonium cation, while hyperconjugative interactions such as σ(CH)→σ(CF) and σ(CH)→σ*(CN) are present, they are considered to play a secondary role compared to the powerful electrostatic forces. beilstein-journals.orgresearchgate.netnih.gov

Computational analyses, including Natural Bond Orbital (NBO) analysis, have shown that Lewis-type interactions are the most significant contributors to the stability of the double gauche conformer. beilstein-journals.org

| Interaction Type | Description | Relative Importance in Stabilizing the Gauche Conformation |

|---|---|---|

| Electrostatic (Lewis-type) | Attractive force between the positively charged nitrogen (N+) and the electronegative fluorine atoms (F). | Dominant |

| Hyperconjugation (Non-Lewis-type) | Electron delocalization from σ(C-H) to σ(C-F) and σ(C-N) orbitals. | Secondary |

| Intramolecular Hydrogen Bonding | Potential for F···H-N+ hydrogen bonds. | Minor/Secondary |

Influence of Solvent Environment on Conformer Populations

The surrounding solvent medium can influence the conformational equilibrium of a molecule. For 2,2-difluoroethylamine hydrochloride, computational studies using implicit solvent models (like the Polarizable Continuum Model) have shown that the strong preference for the double gauche conformer persists even in a high-dielectric solvent like water. beilstein-journals.orgbeilstein-journals.org Although the energy difference between conformers might be slightly reduced in a polar solvent due to the attenuation of electrostatic interactions, the gauche conformation remains overwhelmingly favored. researchgate.net This indicates that the intramolecular forces governing the conformation are potent enough to withstand the influence of the solvent environment, a crucial factor for molecules in biological systems. beilstein-journals.org

Quantum Chemical Modeling of Electronic Properties and Molecular Orbitals

Quantum chemical calculations are instrumental in understanding the electronic structure of molecules like bis(2,2-difluoroethyl)amine hydrochloride. These methods allow for the determination of molecular orbital energies, electron density distribution, and other key electronic parameters.

Modeling of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. In the case of the protonated amine, the LUMO is expected to be localized around the electron-deficient regions, making it susceptible to nucleophilic attack. The HOMO, conversely, would be associated with regions of higher electron density.

Prediction of Structure-Reactivity Relationships via Computational Chemistry

Computational chemistry offers powerful tools to predict how the specific three-dimensional structure of a molecule influences its chemical reactivity. For this compound, the well-defined conformational preference due to the double gauche effect has direct implications for its reactivity.

The fixed spatial arrangement of the difluoroethyl arms can create specific steric environments around the central nitrogen atom and the N-H protons. This can influence the accessibility of these sites for intermolecular interactions or reactions. For instance, the predictable orientation of the C-F bonds could direct the approach of a reactant.

Furthermore, computational methods can be used to model transition states of potential reactions involving this molecule. By calculating the activation energies for different reaction pathways, it is possible to predict the most likely products and understand the reaction mechanism at a molecular level. This predictive capability is invaluable in designing new molecules with desired chemical properties and in understanding their behavior in various chemical and biological contexts.

Advanced Applications of Bis 2,2 Difluoroethyl Amine Hydrochloride As a Synthetic Reagent and Building Block

Utilization in the Construction of Biologically Active Molecules

There is currently a lack of specific, publicly available research demonstrating the incorporation of the bis(2,2-difluoroethyl)amine (B3267705) group into developed pharmaceutical or agrochemical products. General applications for related fluorinated amines suggest potential, but concrete examples for this particular compound are absent. smolecule.comchemimpex.com

Bis(2,2-difluoroethyl)amine hydrochloride is itself an N,N-bis(polyfluoroalkyl)amine motif. However, literature detailing its use as a foundational building block for the synthesis of more complex molecules containing this specific structural feature within a medicinal chemistry context could not be located.

Role in Material Science and Specialty Chemical Development

The introduction of fluorine into polymers and other materials can impart desirable properties such as thermal stability and chemical resistance. Although chemical suppliers may categorize this compound under headings like "Polymer Science" or "Electronic Materials," specific research detailing its role as a precursor or intermediate in these fields is not widely published. bldpharm.combldpharm.com

No specific fluorinated polymers or surfactants derived directly from this compound are described in the available scientific literature.

While derivatives of related compounds like 2,2-difluoroethylamine (B1345623) are noted as useful intermediates for materials in the electronics industry, such as for integrated circuits or liquid crystal displays, a similar role for this compound is not explicitly documented. kangmei.com

Development of Novel Synthetic Methodologies Employing the Compound

The development of new synthetic methods often highlights the utility of unique building blocks. At present, there are no prominent, named reactions or novel synthetic methodologies in the reviewed literature where this compound is employed as a key reagent or catalyst.

Modern Analytical Techniques for Comprehensive Characterization and Purity Assessment of Bis 2,2 Difluoroethyl Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Bis(2,2-difluoroethyl)amine (B3267705) hydrochloride. Through the analysis of different nuclei, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), a detailed picture of the molecule's connectivity and spatial arrangement can be obtained.

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis

The analysis of Bis(2,2-difluoroethyl)amine hydrochloride by ¹H, ¹³C, and ¹⁹F NMR provides complementary information for a complete structural assignment.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the ethyl groups would exhibit characteristic signals. The methylene (B1212753) protons adjacent to the nitrogen atom are expected to appear as a triplet of triplets, due to coupling with both the adjacent CHF₂ group and the protons on the nitrogen. The methine proton of the difluoromethyl group will likely present as a triplet of triplets, arising from coupling to the adjacent methylene group and the two fluorine atoms. The amine protons would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the two types of carbon atoms in the ethyl chains. The carbon of the CH₂ group will be coupled to the attached protons, and the carbon of the CHF₂ group will exhibit a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. A single signal is expected for the chemically equivalent fluorine atoms, which would be split by the adjacent methine proton.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.0 - 3.4 | tt | J(H,H) ≈ 5-7, J(H,F) ≈ 12-15 | -CH₂- |

| ¹H | 5.8 - 6.2 | tt | J(H,H) ≈ 5-7, J(H,F) ≈ 55-60 | -CHF₂ |

| ¹H | 9.0 - 9.5 | br s | - | -NH₂⁺- |

| ¹³C | 45 - 50 | t | J(C,F) ≈ 20-25 | -CH₂- |

| ¹³C | 110 - 115 | t | J(C,F) ≈ 240-250 | -CHF₂ |

| ¹⁹F | -120 to -130 | d | J(F,H) ≈ 55-60 | -CHF₂ |

Determination of Coupling Constants for Conformational Elucidation

The magnitude of the coupling constants (J-values) between adjacent protons (³JHH) and between protons and fluorine atoms (³JHF) provides valuable information about the dihedral angles and, consequently, the preferred conformation of the molecule in solution. For molecules like this compound, the gauche and anti conformations of the ethyl chains are of interest. Theoretical calculations and experimental data from related compounds, such as 2,2-difluoroethylamine (B1345623) hydrochloride, suggest a preference for a conformation where the electronegative fluorine atoms are gauche to the positively charged ammonium (B1175870) group. This preference is driven by electrostatic interactions. The experimentally measured coupling constants can be compared with theoretical values for different conformers to determine the most stable conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula of the free amine is C₄H₇F₄N, with a monoisotopic mass of approximately 145.05 Da. The hydrochloride salt will have a correspondingly higher mass.

In a typical mass spectrum, the molecular ion peak ([M+H]⁺ for the free amine) would be observed. The fragmentation of the molecular ion is expected to occur via cleavage of the C-C and C-N bonds. Common fragmentation pathways for amines include alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom.

Interactive Data Table: Predicted Mass Spectrometry Data for Bis(2,2-difluoroethyl)amine

| m/z (Predicted) | Ion Formula | Interpretation |

| 146.0587 | [C₄H₈F₄N]⁺ | Protonated molecular ion ([M+H]⁺) |

| 126.0481 | [C₄H₆F₃N]⁺ | Loss of HF |

| 82.0403 | [C₃H₅F₂N]⁺ | Alpha-cleavage with loss of CHF₂ |

| 64.0321 | [C₂H₃F₂]⁺ | Fragment from cleavage of the C-N bond |

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation of this compound from any impurities and for the assessment of its purity.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the polar nature of amines, they can exhibit poor peak shapes (tailing) on standard GC columns. Therefore, the analysis of this compound may require derivatization to a less polar and more volatile compound. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The use of a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) can provide selective and sensitive detection. The choice of a suitable capillary column, such as one with a polar stationary phase, is also critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile and thermally labile compounds. For the analysis of a polar and ionic compound like this compound, reversed-phase HPLC is a common approach. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape and retention. Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The latter provides the added benefit of confirming the identity of the main peak and any impurities.

Future Research Directions and Emerging Opportunities

Sustainable Synthesis Routes and Green Chemistry Principles

The future production of bis(2,2-difluoroethyl)amine (B3267705) hydrochloride and its derivatives will increasingly focus on environmentally benign methodologies. Green chemistry principles, such as atom economy, the use of safer solvents, and the reduction of hazardous byproducts, are paramount. acs.orgresearchgate.net Current synthetic methods for fluorinated amines often rely on harsh reagents or conditions that are not ideal for large-scale, sustainable production. dovepress.com

Future research will likely target the development of catalytic processes that avoid stoichiometric reagents and minimize waste. acs.org This includes exploring novel catalytic systems that can facilitate the difluoroethylation of amines under milder conditions. Moreover, applying the principles of biocatalysis, using enzymes or whole-cell systems, could offer highly selective and environmentally friendly synthetic pathways. researchgate.net Advances in this area will not only reduce the environmental footprint but also improve the cost-effectiveness and accessibility of these valuable fluorinated compounds. dovepress.comresearchgate.net

Catalytic Asymmetric Synthesis Involving Difluoroethyl Amine Derivatives

The creation of chiral molecules containing the difluoroethyl amine moiety is a significant area of emerging opportunity, particularly for the pharmaceutical and agrochemical industries. nih.govresearchgate.net Catalytic asymmetric synthesis provides the most efficient route to enantiomerically pure compounds. acs.org Recent advancements have demonstrated the successful asymmetric synthesis of various β,β-difluoro-α-amino acid derivatives using chiral catalysts. researchgate.netnih.gov

One promising approach involves the use of chiral organocatalysts, such as quinine (B1679958) derivatives, to catalyze reactions like the enantioselective researchgate.netmdpi.com-proton shift of β,β-difluoro-α-imine amides. researchgate.netnih.gov These methods can produce a wide range of β,β-difluoro-α-amino amides in good yields and with high enantioselectivities. researchgate.net Research in this area is focused on expanding the scope of these reactions to different substrates and developing even more efficient and selective catalysts. mdpi.comrsc.org The ability to precisely control stereochemistry is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. nih.gov

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Solvent |

|---|---|---|---|

| Quinine Derivative G | 87 | 95 | Toluene |

| Quinine Derivative H (pseudoenantiomer) | 80 | 95 | Toluene |

| Quinine Derivative C | 75 | 88 | Toluene |

| Quinine Derivative D | 78 | 90 | Toluene |

Exploration of Novel Reactivities and Transformational Chemistry

The bis(2,2-difluoroethyl)amine structure is a platform for discovering new chemical reactions and transformations. The electron-withdrawing nature of the difluoroethyl groups modifies the nucleophilicity and basicity of the amine nitrogen, potentially leading to unique reactivity compared to non-fluorinated analogues. nih.gov Future work will likely explore the derivatization of the secondary amine to create novel ligands for catalysis or functional groups for bioactive molecules.

Furthermore, the C-F bond, while strong, can be activated under specific conditions, and the C-H bonds adjacent to the fluorine atoms exhibit modified reactivity. chinesechemsoc.orgsustech.edu.cn Research into selective C-H functionalization or transformations involving the difluoroethyl moiety could lead to the development of new synthetic methodologies. There is also potential for using difluoroethyl amine derivatives as building blocks in the synthesis of complex fluorinated molecules, leveraging their unique steric and electronic properties to influence reaction outcomes. oup.comacs.org The development of practical and catalyst-free fluoroalkylation reactions, for example, using trifluoroacetic acid as an inexpensive fluorine source, highlights a trend toward more accessible and functional-group-tolerant transformations. researchgate.net

Advanced Materials Science Applications and Functionalized Polymers

The incorporation of the bis(2,2-difluoroethyl)amine moiety into polymers is a highly promising avenue for creating advanced functional materials. nih.gov Fluorinated polymers are known for their exceptional chemical inertness, thermal stability, and unique surface properties. fluoropolymers.euboydbiomedical.com By incorporating difluoroethyl groups into a polymer's side chains, it is possible to fine-tune properties such as hydrophobicity, solubility, and thermal response. rsc.org

A key example is the development of thermoresponsive polymers like poly[N-(2,2-difluoroethyl)acrylamide] (pDFEA). researchgate.net These "smart" materials can undergo phase transitions in response to temperature changes, making them suitable for a wide range of biomedical applications, including controlled drug delivery, gene delivery, and tissue engineering. mdpi.comimperial.ac.ukresearchgate.net Future research will focus on synthesizing novel copolymers and block copolymers incorporating bis(2,2-difluoroethyl)amine to create materials with precisely controlled properties. rsc.org The ability to create depolymerizable or recyclable semi-fluorinated polymers also represents a significant step towards sustainable functional materials. rsc.orgrsc.org

| Polymer Name | Abbreviation | Monomer Unit |

|---|---|---|

| poly[(N-2,2-difluoroethyl)acrylamide] | pDFEA | (N-2,2-difluoroethyl)acrylamide |

| poly[(N-isopropyl)acrylamide] | pNIPAM | (N-isopropyl)acrylamide |

| poly[(N,N-diethyl)acrylamide] | pDEA | (N,N-diethyl)acrylamide |

| poly[(N-acryloyl)pyrrolidine] | pAP | (N-acryloyl)pyrrolidine |

Q & A

Basic Question: What are the recommended synthetic protocols for preparing Bis(2,2-difluoroethyl)amine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1: React 2,2-difluoroethylamine with a halogenated precursor (e.g., 2,2-difluoroethyl chloride) in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

- Step 2: Neutralize the amine intermediate with HCl to form the hydrochloride salt.

- Optimization Tips:

- Use catalysts like triethylamine to enhance reaction rates.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >95% purity .

Basic Question: Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- 1H/19F NMR Spectroscopy: Confirm the presence of difluoroethyl groups (δ ~4.5–5.5 ppm for CHF2, J ~ 50–60 Hz for F-F coupling) and amine protons (broad singlet ~2.5 ppm).

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks ([M+H]+) aligned with the molecular formula (C₄H₈ClF₂N).

- Elemental Analysis: Ensure Cl⁻ content matches theoretical values (~20.3%).

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns for structural validation .

Advanced Question: How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies often arise from structural variations or assay conditions. To resolve:

- Orthogonal Assays: Compare results across enzyme inhibition (e.g., DHX9 helicase assays ), cell viability (MTT assays), and binding studies (SPR).

- Structural Analysis: Use computational modeling (e.g., molecular docking) to assess how fluorine substitution affects target interactions.

- Batch Consistency: Ensure synthetic reproducibility by standardizing purification protocols (e.g., chiral HPLC for enantiopure batches) .

Advanced Question: What strategies improve the stability of this compound in aqueous solutions during long-term biological assays?

Methodological Answer:

- pH Control: Maintain solutions at pH 4–6 to prevent amine hydrolysis. Use buffered saline (e.g., PBS) with 0.1% BSA to reduce degradation.

- Temperature: Store aliquots at -20°C in amber vials to minimize photodegradation.

- Additives: Include antioxidants (e.g., 0.01% ascorbic acid) or cryoprotectants (e.g., trehalose) for freeze-thaw cycles .

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite.

- Waste Disposal: Follow EPA guidelines for halogenated amine waste (incineration recommended) .

Advanced Question: How can computational methods predict the reactivity of this compound in novel chemical transformations?

Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., nucleophilic attack at the amine) using Gaussian or ORCA software.

- Solvent Effects: Simulate solvent polarity (e.g., COSMO-RS) to predict reaction yields in DMSO vs. THF.

- Transition State Analysis: Identify steric hindrance from fluorine substituents using NCI plots or AIM theory .

Basic Question: What are the solubility properties of this compound in common organic solvents, and how do they influence reaction design?

Methodological Answer:

- High Solubility: Methanol, DMF, DMSO (ideal for SN2 reactions).

- Low Solubility: Hexane, diethyl ether (useful for precipitation during workup).

- Temperature Dependence: Solubility in ethanol increases from 20 mg/mL at 25°C to 50 mg/mL at 60°C, enabling recrystallization .

Advanced Question: How do fluorine atoms in this compound impact its pharmacokinetic profile in preclinical studies?

Methodological Answer:

- Metabolic Stability: Fluorine reduces oxidative metabolism (CYP450), extending half-life.

- Membrane Permeability: Enhanced logP (~1.2) compared to non-fluorinated analogs improves blood-brain barrier penetration.

- Toxicity Screening: Assess nephrotoxicity via in vitro HEK293 cell models and in vivo rodent studies .

Advanced Question: What experimental designs are optimal for studying the compound’s interactions with RNA helicases like DHX9?

Methodological Answer:

- Fluorescence Polarization (FP): Label RNA substrates with Cy3/Cy5 to measure helicase inhibition (IC50 determination).

- ITC (Isothermal Titration Calorimetry): Quantify binding affinity (Kd) and stoichiometry.

- Cryo-EM: Resolve helicase-compound complexes at near-atomic resolution .

Advanced Question: How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

Methodological Answer:

- Quality Control: Implement in-process checks (e.g., in-line FTIR for intermediate monitoring).

- DoE (Design of Experiments): Optimize parameters (temperature, stoichiometry) using response surface methodology.

- Standardized Protocols: Adopt USP/ICH guidelines for impurity profiling (e.g., limit of genotoxic impurities ≤ 1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.